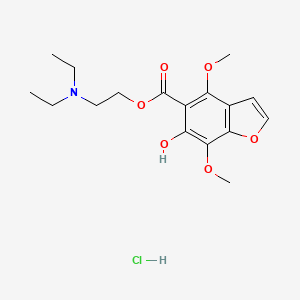

5-Benzofurancarboxylic acid, 4,7-dimethoxy-6-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride

Description

Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride is a quaternary ammonium salt characterized by a benzofuran core substituted with hydroxy (6-position), methoxy (4- and 7-positions), and a carbonyl group (5-position) esterified to an ethoxyethyl chain. The diethylazanium moiety confers ionic character, enhancing solubility in polar solvents.

Properties

CAS No. |

79802-69-0 |

|---|---|

Molecular Formula |

C17H24ClNO6 |

Molecular Weight |

373.8 g/mol |

IUPAC Name |

diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride |

InChI |

InChI=1S/C17H23NO6.ClH/c1-5-18(6-2)8-10-24-17(20)12-13(19)16(22-4)15-11(7-9-23-15)14(12)21-3;/h7,9,19H,5-6,8,10H2,1-4H3;1H |

InChI Key |

OZUCXGWYZVDFOU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the hydroxyl, methoxy, and carbonyl groups at the desired positions on the benzofuran ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions[_{{{CITATION{{{_1{diethyl-2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl .... The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{diethyl-2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl ....

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups attached to the benzofuran core.

Scientific Research Applications

Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups on the benzofuran ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azanium Salts with Aromatic Substituents

Example 1 : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate (C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O)

- Structural Features : Contains dimethoxyphenyl groups and a carbamoylpropyl chain. The dihydrate form stabilizes the crystal lattice via hydrogen bonding .

- Synthesis: Derived during isoquinoline alkaloid analogue synthesis, involving quaternization of tertiary amines with alkylating agents .

- Crystallography: Monoclinic (P2₁/c) with unit cell dimensions a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°, and Z = 4. Hydrogen bonds between Cl⁻, water molecules, and the azanium cation enhance stability .

Comparison with Target Compound :

- The 6-hydroxy and 4,7-dimethoxy substituents may enhance hydrogen-bonding capacity relative to purely methoxy-substituted analogs.

Benzimidazole-Based Azanium Intermediate

Example 2 : Diethyl-{2-[2-(4-methoxybenzyl)-5-nitrobenzimidazol-1-yl]-ethyl}-amine (C₂₁H₂₆N₄O₃)

Comparison with Target Compound :

- The benzofuran moiety in the target compound may confer distinct electronic properties (e.g., increased electron density) compared to the nitrobenzimidazole group.

- The absence of a nitro group in the target compound could improve metabolic stability.

Benzothiazepin Derivatives

Example 3: (±)-cis-2-(4-Methoxyphenyl)-3-hydroxy-8-phenoxy/-7-chloro-8-methyl/-9-chloro-6-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Synthesis: Involves sodium dithionite and ethanolic KOH, followed by alkylation with dimethyl sulfate .

Comparison with Target Compound :

- Benzothiazepins are larger heterocycles with sulfur inclusion, differing from benzofuran’s oxygen-based structure.

- The target compound’s ester linkage (via the benzofuran-5-carbonyl group) contrasts with benzothiazepins’ fused ring systems, affecting bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.